molecular formula C6H4Cl2N4O2 B054259 N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide CAS No. 116477-30-6

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Cat. No.: B054259
CAS No.: 116477-30-6
M. Wt: 235.02 g/mol
InChI Key: SJUZRTBKERGCTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide typically involves the chlorination of pyrimidine derivatives followed by formylation. One common method includes the reaction of 4,6-dichloropyrimidine with formamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide involves large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques . The compound is then isolated and purified through crystallization or distillation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is unique due to the presence of both chlorine and formamide groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in research and industry .

Properties

IUPAC Name

N-(4,6-dichloro-2-formamidopyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUZRTBKERGCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553872
Record name N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116477-30-6
Record name N-[4,6-Dichloro-2-(formylamino)-5-pyrimidinyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116477-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminoformyl-4,6-dichloropyrimidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(4,6-dichloropyrimidine-2,5-diyl)diformamide
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Synthesis routes and methods

Procedure details

Acetic anhydride (40 ml) was added dropwise over 10 minutes to a mixture of 2,5-diamino-4,6-dichloropyrimidine (8.0 g, 44.7 mmol) and formic acid (100 ml) at 0° C. The mixture was stirred at 20° C. for 4 hours, evaporated to dryness and co-evaporated with toluene. Solidification from acetone-hexane afforded the title compound (6.1 g, 60%). IR: υmax (KBr) 3230, 1715, 1680, 1575, 1550, 1485, 1415 cm-1. Found m/e 233.9695; C6H4N4O2Cl2 requires 233.9709.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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